Benz(h)indeno(1,7-bc)acridine, 4,5-dihydro-
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Overview
Description
Preparation Methods
The synthesis of Benz(h)indeno(1,7-bc)acridine, 4,5-dihydro- can be achieved through several synthetic routes. One notable method involves the iodine-catalyzed condensation of 1-naphthol with 5-aminoacenaphthene . This reaction can lead to the formation of di-(5-acenaphthyl)-amine and 4,5,9,10-tetrahydroindeno(1,7-bc)indeno(7,1-hi)acridine as by-products . The Ullmann–Fetvadjian and Bernthsen reactions are also employed in the synthesis of related compounds .
Chemical Reactions Analysis
Benz(h)indeno(1,7-bc)acridine, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include iodine for catalysis and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
Benz(h)indeno(1,7-bc)acridine, 4,5-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benz(h)indeno(1,7-bc)acridine, 4,5-dihydro- involves its interaction with molecular targets such as DNA and proteins. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes and leading to various biological effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Benz(h)indeno(1,7-bc)acridine, 4,5-dihydro- can be compared with other similar compounds such as:
Indeno(1,7-bc)acridine: Shares a similar core structure but lacks the dihydro modification.
Benz(a)indeno(7,1-hi)acridine: Another related compound with slight structural differences.
Benz©indeno(7,1-hi)acridine: Similar in structure but with different ring arrangements.
These compounds share common synthetic routes and chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
36779-44-9 |
---|---|
Molecular Formula |
C23H15N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-azahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C23H15N/c1-2-6-19-14(4-1)8-11-17-13-18-12-16-10-9-15-5-3-7-20(21(15)16)23(18)24-22(17)19/h1-8,11-13H,9-10H2 |
InChI Key |
CJRMNHWGFWWFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C5C(=C3)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
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